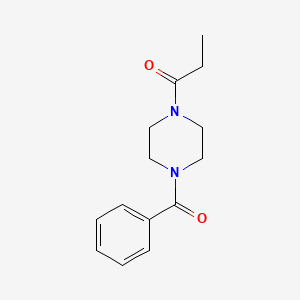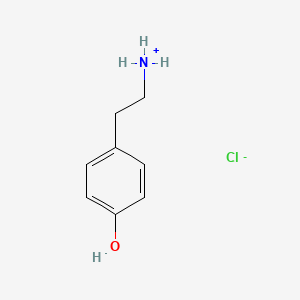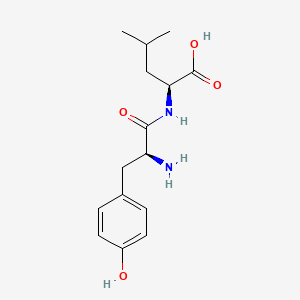
Sunifiram
概要
説明
スニフィラムは、DM-235としても知られており、ピペラジンファミリーに属する合成分子です。これは、潜在的な認知増強特性のために注目を集めている比較的新しいノオトロピック化合物です。 スニフィラムは構造的にラセタム系ノオトロピックに似ていますが、ピラセタムの約1,000倍強力です 。 これは、2000年にイタリアのフィレンツェ大学で科学者によって初めて合成されました .
科学的研究の応用
Sunifiram has shown promise in various scientific research applications, including:
Cognitive Enhancement: Animal studies have demonstrated that this compound can enhance learning and memory, making it a potential treatment for cognitive deficits.
Neurological Disorders: Preliminary research suggests that this compound may be effective in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and amnesia.
Nootropic Effects: This compound is believed to improve focus, motivation, and mental clarity, making it a popular nootropic among users.
生化学分析
Biochemical Properties
Sunifiram is an AMPAkine drug, acting via AMPA receptors, and exerts anti-amnesiac properties . It interacts with enzymes and proteins involved in glutaminergic neurotransmission . This compound enhances NMDA-dependent signaling via an increase in PKCα phosphorylation .
Cellular Effects
This compound influences cell function by enhancing neuronal signaling up to 1,000nM due to an increase in AMPA receptor phosphorylation . It also impacts cell signaling pathways and gene expression related to cognitive abilities .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It facilitates the release of acetylcholine, the neurotransmitter most closely associated with cognitive ability .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been observed in in vivo studies with oral intake of 0.01-1mg/kg for 7-12 days . Information on the product’s stability, degradation, and long-term effects on cellular function is currently under research.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies on rats showed that this compound enhanced performance in learning tasks and even reversed chemically-induced amnesia . No toxicity threshold or serious side effects have been identified, even at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to cognition enhancement. It interacts with enzymes or cofactors involved in glutaminergic neurotransmission . The effects on metabolic flux or metabolite levels are currently under research.
Transport and Distribution
It’s hypothesized that it may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are currently under research. It’s hypothesized that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
スニフィラムは、ピペラジンと安息香酸を含む一連の化学反応によって合成されます。 合成の鍵となるステップの1つは、HATU (1-[ビス(ジメチルアミノ)メチレン]-1H-1,2,3-トリアゾロ[4,5-b]ピリジニウム 3-オキシドヘキサフルオロリン酸塩) をカップリング試薬として用いた、ピペラジンと安息香酸の縮合アミド化反応です 。 この反応は通常、反応条件を正確に制御し、反応効率を向上させることができる連続フローマイクロリアクターシステムで行われます .
工業生産方法
化学反応の分析
反応の種類
スニフィラムは、次のようなさまざまな化学反応を起こします。
縮合アミド化: 合成の鍵となるステップであり、ピペラジンと安息香酸の反応を含みます.
酸化と還元:
置換: スニフィラムは、特にピペラジン環を含む置換反応を起こす可能性があります。
一般的な試薬と条件
縮合アミド化: カップリング試薬としてのHATU、通常は連続フローマイクロリアクターシステムで.
酸化と還元: 適切な条件下で、一般的な酸化剤(例:過酸化水素)と還元剤(例:水素化ホウ素ナトリウム)を使用できます。
生成される主要な生成物
縮合アミド化反応から生成される主要な生成物は、N-ベンゾイルピペラジンであり、スニフィラムの合成における重要な中間体です .
科学研究アプリケーション
スニフィラムは、次のようなさまざまな科学研究アプリケーションで有望な結果を示しています。
作用機序
スニフィラムは、主に脳内のグルタミン酸受容体の1種であるAMPA受容体の活性を高めることで作用します 。 この相互作用により、主要な興奮性神経伝達物質であるグルタミン酸の放出が刺激され、神経伝達の強化が促進されます 。 さらに、スニフィラムは、学習と記憶プロセスに不可欠なCaMKII (カルシウム/カルモジュリン依存性タンパク質キナーゼII) とPKCα (タンパク質キナーゼCアルファ) の経路を刺激します .
類似の化合物との比較
スニフィラムは、次のような他のノオトロピック化合物と構造的に似ています。
ピラセタム: 両方の化合物が認知機能を向上させますが、スニフィラムの方がはるかに強力です.
ユニフィラム (DM-232): 別のピペラジン誘導体であるユニフィラムは、スニフィラムと構造的に類似していますが、化学プロファイルが異なります.
サプニフィラム (MN-19): スニフィラムのアナログであるサプニフィラムも、認知増強特性を示しています.
スニフィラムの独自性は、その高い効力と、複数の経路を通じて認知機能を向上させる能力にあり、さらなる研究開発のための有望な候補となっています。
類似化合物との比較
Sunifiram is structurally similar to other nootropic compounds such as:
Piracetam: While both compounds enhance cognitive function, this compound is significantly more potent.
Unifiram (DM-232): Another piperazine derivative, Unifiram shares structural similarities with this compound but has a different chemical profile.
Sapunifiram (MN-19): An analogue of this compound, Sapunifiram also exhibits cognitive-enhancing properties.
This compound’s uniqueness lies in its high potency and its ability to enhance cognitive function through multiple pathways, making it a promising candidate for further research and development.
特性
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-13(17)15-8-10-16(11-9-15)14(18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOWDUFJCINDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400996 | |
| Record name | Sunifiram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314728-85-3 | |
| Record name | 1-(4-Benzoyl-1-piperazinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314728-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sunifiram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314728853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sunifiram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUNIFIRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66924E735K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)

![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)

